molecular formula C30H35N3O2 B503020 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol CAS No. 539806-36-5

1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol

Cat. No. B503020
M. Wt: 469.6g/mol
InChI Key: WRHDRDKHVCODEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of this compound is C30H35N3O212. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s often used to improve the bioavailability of drug compounds12.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate substituted indole with a suitable piperazine derivative. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis12.



Chemical Reactions Analysis

Again, without specific literature sources, it’s difficult to provide a detailed chemical reactions analysis. However, compounds containing piperazine rings are generally quite reactive and can undergo a variety of chemical transformations12.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, this compound likely has a relatively high molecular weight (469.6178 g/mol12) and may be quite lipophilic due to the presence of multiple aromatic rings12.


Scientific Research Applications

Chemical Structure and Synthesis

Research on compounds with similar structures has focused on their synthesis and the crystal structure analysis. For example, studies on related piperazine derivatives have elucidated their crystal structures and provided insight into their chemical properties. The analysis of 1-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-3-buten-2-ol revealed an almost planar amide moiety due to conjugation with the carbonyl group, showcasing the importance of intermolecular hydrogen interactions (Miyata et al., 2004).

Pharmacological Evaluation

Several studies have explored the pharmacological properties of compounds with similar chemical structures, focusing on their potential therapeutic applications. Research on novel derivatives of piperazine, such as 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, has investigated their antidepressant and antianxiety activities, highlighting the diverse pharmacological potential of these compounds (Kumar et al., 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on a variety of factors including its reactivity, toxicity, and potential for abuse. Without specific information, it’s difficult to provide a detailed safety and hazards analysis12.


Future Directions

properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O2/c1-23-12-13-28-27(20-23)29(24-8-4-2-5-9-24)30(25-10-6-3-7-11-25)33(28)22-26(35)21-32-16-14-31(15-17-32)18-19-34/h2-13,20,26,34-35H,14-19,21-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHDRDKHVCODEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5CCN(CC5)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.